molecular formula C15H15N5O3S B2432436 2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034332-64-2

2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2432436
CAS No.: 2034332-64-2
M. Wt: 345.38
InChI Key: IUXMKAZEPOXSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of methoxy, pyridine, triazole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The general synthetic route can be outlined as follows:

    Formation of the Triazole Ring: The reaction between an azide and an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Attachment of the Pyridine Group: The pyridine group can be introduced through nucleophilic substitution or other coupling reactions.

    Introduction of the Methoxy Group: The methoxy group is typically introduced via methylation reactions.

    Formation of the Benzenesulfonamide Group: This can be achieved through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(pyridin-4-ylmethyl)ethanamine
  • 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine
  • 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine

Uniqueness

2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of the triazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this structural feature.

Properties

IUPAC Name

2-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-23-14-4-2-3-5-15(14)24(21,22)17-10-12-11-20(19-18-12)13-6-8-16-9-7-13/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXMKAZEPOXSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.